molecular formula C20H24N2O5S B2983644 3,4-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955234-38-5

3,4-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2983644
CAS No.: 955234-38-5
M. Wt: 404.48
InChI Key: HHBIOBLVEQXFDW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research has indicated the potential of benzenesulfonamides, particularly those with a pyrrolidinone moiety, as inhibitors of carbonic anhydrases (CAs). These compounds exhibit varying binding affinities across different CA isoforms, demonstrating selectivity towards specific isoforms which could be harnessed for therapeutic purposes. The introduction of dimethyl groups to the benzenesulfonamide ring generally decreased binding affinity across CA isoforms but increased selectivity towards specific ones. This selective inhibition is crucial for developing CA inhibitors targeting particular isoforms related to diseases (Vaškevičienė et al., 2019).

Photodynamic Therapy and Photocatalytic Applications

Compounds related to the one have shown significant potential in photodynamic therapy (PDT) and photocatalytic applications. Notably, zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly when substituted with bioactive moieties, demonstrate promising features such as high singlet oxygen quantum yield, making them suitable candidates for Type II photosensitizers in cancer treatment through PDT. Their good fluorescence properties and appropriate photodegradation quantum yield are critical for their efficacy in these applications (Pişkin et al., 2020).

Anticancer Activity

Novel derivatives of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine containing a dimethylsulfonamide moiety have been synthesized and evaluated for their biological activities. Some of these compounds have demonstrated promising results against Gram-positive and Gram-negative bacteria and fungi. Their potential in anticancer activities is an area of interest, indicating the versatility of the sulfonamide moiety in drug design and development (Hassan et al., 2009).

Molecular and Supramolecular Structures

Research into the molecular and supramolecular structures of sulfonamide derivatives, including those related to the specified compound, has provided insights into their potential ligand properties for metal coordination. Understanding these structural characteristics is crucial for developing new materials and catalysts, illustrating the broad applicability of these compounds beyond biomedical applications (Jacobs et al., 2013).

Properties

IUPAC Name

3,4-dimethoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-4-6-16(7-5-14)22-13-15(10-20(22)23)12-21-28(24,25)17-8-9-18(26-2)19(11-17)27-3/h4-9,11,15,21H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIOBLVEQXFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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